N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide
Overview
Description
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a compound that features a 1,2,4-triazole ring, which is a common scaffold in drug design due to its versatile chemical properties and biological activities
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of the target . In the case of aromatase, these interactions could potentially inhibit the enzyme’s activity, thereby reducing the production of estrogens .
Biochemical Pathways
This could have downstream effects on various cellular processes, including cell proliferation and differentiation, particularly in estrogen-dependent cancer cells .
Pharmacokinetics
1,2,4-triazole derivatives are known to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines
Biochemical Analysis
Biochemical Properties
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . The inhibition of aromatase by this compound can lead to a decrease in estrogen levels, making it a potential candidate for the treatment of estrogen-dependent cancers . Additionally, this compound can bind to various proteins through hydrogen bonding and dipole interactions, further influencing its biochemical properties .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity, leading to cell death through apoptosis . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, in MCF-7 breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active site of aromatase, inhibiting its enzymatic activity and reducing estrogen production . Additionally, this compound can interact with other proteins and enzymes through hydrogen bonding and dipole interactions, leading to changes in gene expression and cellular function . These interactions contribute to its anticancer and cytotoxic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that this compound can induce sustained cytotoxic effects in cancer cells, leading to prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has demonstrated significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its biological effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with biomolecules and its subsequent biological effects .
Preparation Methods
The synthesis of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the 1,2,4-triazole ring This can be achieved through the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with enhanced properties, such as corrosion inhibitors and dyes
Comparison with Similar Compounds
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide can be compared with other triazole-containing compounds, such as:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring, leading to distinct chemical properties and biological activities.
Imidazoles: Similar to triazoles but with a five-membered ring containing two nitrogen atoms, imidazoles also exhibit diverse biological activities.
Tetrazoles: Containing four nitrogen atoms in the ring, tetrazoles are known for their high stability and unique reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)ethylsulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-10(18)16-11-2-4-12(5-3-11)21(19,20)15-6-7-17-9-13-8-14-17/h2-5,8-9,15H,6-7H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNBFPOURINES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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